![molecular formula C10H11BrClN B1400882 N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine CAS No. 1229245-70-8](/img/structure/B1400882.png)
N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine
Overview
Description
Scientific Research Applications
Application in CNS Disorders
N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine has been explored for its potential in treating a range of central nervous system (CNS) disorders. Notably, it has been identified as an inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme involved in the methylation and demethylation processes of histones. This inhibition could lead to increased methylation of histone 3, potentially affecting gene expression. LSD1 inhibitors, including this compound, are under investigation for therapeutic applications in schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
Antifungal Properties
Additionally, research has been conducted on the antifungal properties of this compound-related compounds. Studies have shown effectiveness against various fungal species like Botrytis cinerea, Gibberella zeae, Dothiorella gregaria, and Colletotrichum gossypii, indicating potential utility in agricultural or medical antifungal applications (Xue Si, 2009).
Bioorganic Chemistry Applications
In bioorganic chemistry, derivatives of this compound have been explored for their ability to inhibit enzymes like carbonic anhydrase I and II, and acetylcholinesterase. These enzymes are targets in the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The specific bromophenol derivatives with the cyclopropyl moiety have shown promising results in inhibiting these enzymes (M. Boztaş et al., 2019).
Synthesis and Structural Analysis
The synthesis of this compound and related compounds has been a significant area of research. Techniques such as palladium-catalyzed C–N bond formation have been employed to create a variety of N-arylcyclopropylamines, which include this compound. These methods offer more efficient and straightforward ways to synthesize these compounds compared to previous multi-step procedures (Wenge Cui & R. Loeppky, 2001).
properties
IUPAC Name |
N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10/h3-5,10,13H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFOMXHQRNRDKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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